molecular formula C7H13NO2 B2846198 n-(4-Hydroxybutyl)acrylamide CAS No. 44915-40-4

n-(4-Hydroxybutyl)acrylamide

Cat. No.: B2846198
CAS No.: 44915-40-4
M. Wt: 143.186
InChI Key: YBWQZBVPWXXJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Hydroxybutyl)acrylamide is an organic compound with the molecular formula C7H13NO2. It is a derivative of acrylamide, where the amide nitrogen is substituted with a 4-hydroxybutyl group. This compound is known for its applications in polymer chemistry and material science due to its ability to form hydrogels and its reactivity in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Hydroxybutyl)acrylamide can be synthesized through the reaction of acrylamide with 4-hydroxybutylamine. The reaction typically involves the following steps:

    Acrylamide and 4-hydroxybutylamine Reaction: Acrylamide is reacted with 4-hydroxybutylamine in the presence of a suitable catalyst, such as a base (e.g., sodium hydroxide), to facilitate the nucleophilic addition of the amine to the acrylamide.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring reaction conditions, such as temperature and pH, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxybutyl)acrylamide undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(this compound), which is used in hydrogel formation.

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Substitution: The amide group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate are commonly used under thermal or photochemical conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Substitution: Electrophiles such as alkyl halides or

Properties

IUPAC Name

N-(4-hydroxybutyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-7(10)8-5-3-4-6-9/h2,9H,1,3-6H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWQZBVPWXXJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.